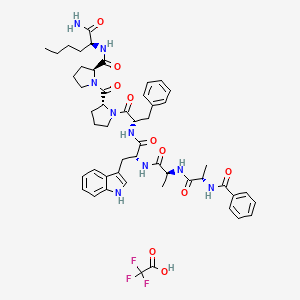

GR 94800 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C51H62F3N9O10 |

|---|---|

Molecular Weight |

1018.1 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C49H61N9O8.C2HF3O2/c1-4-5-21-37(42(50)59)54-47(64)40-23-14-25-57(40)49(66)41-24-15-26-58(41)48(65)39(27-32-16-8-6-9-17-32)56-46(63)38(28-34-29-51-36-22-13-12-20-35(34)36)55-44(61)31(3)52-43(60)30(2)53-45(62)33-18-10-7-11-19-33;3-2(4,5)1(6)7/h6-13,16-20,22,29-31,37-41,51H,4-5,14-15,21,23-28H2,1-3H3,(H2,50,59)(H,52,60)(H,53,62)(H,54,64)(H,55,61)(H,56,63);(H,6,7)/t30-,31-,37-,38+,39-,40-,41+;/m0./s1 |

InChI Key |

QCTSZGZYGIQNSH-YWXKTOGISA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C6=CC=CC=C6.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(C)NC(=O)C6=CC=CC=C6.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Antagonistic Action of GR 94800 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 94800 trifluoroacetate (TFA) is a potent and highly selective peptide antagonist of the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. This technical guide provides an in-depth analysis of the mechanism of action of GR 94800 TFA, presenting key pharmacological data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Competitive Antagonism of the NK2 Receptor

This compound exerts its pharmacological effect by competitively binding to the NK2 receptor, thereby preventing the binding and subsequent signal transduction of its endogenous agonist, neurokinin A (NKA).[1][2] As a competitive antagonist, this compound does not elicit a biological response on its own but effectively blocks the receptor's activation by NKA. This antagonistic action has been demonstrated in functional assays where this compound abolishes NKA-induced physiological responses.

Pharmacological Profile of this compound

The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Receptor Subtype | Species/Tissue | Reference |

| pKB | 9.6 | NK2 | - | [1] |

| 6.4 | NK1 | - | [1] | |

| 6.0 | NK3 | - | [1] | |

| pIC50 | 8.4 - 9.5 | NK2 | Rat fundus, colon, bladder, and vas deferens membranes | [2] |

Note: The pKB value is the negative logarithm of the equilibrium dissociation constant (KB) of a competitive antagonist, providing a measure of its potency. A higher pKB value indicates greater potency. The pIC50 value is the negative logarithm of the half-maximal inhibitory concentration (IC50) in a competitive binding assay.

The NK2 Receptor Signaling Cascade

The NK2 receptor, a member of the rhodopsin-like GPCR family, primarily couples to the Gq class of G-proteins. Upon activation by an agonist like NKA, a conformational change in the receptor activates the associated Gq protein. This initiates a downstream signaling cascade that ultimately leads to a physiological response. This compound, by blocking the initial agonist binding, prevents the initiation of this cascade.

The canonical signaling pathway of the NK2 receptor involves:

-

Gq Protein Activation: The activated Gq protein exchanges GDP for GTP.

-

Phospholipase C (PLC) Activation: The α-subunit of the activated Gq protein stimulates the membrane-bound enzyme phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to cellular responses such as smooth muscle contraction.

Recent evidence also suggests that the NK2 receptor can couple to other signaling pathways, including the Gs pathway, which would lead to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP), and β-arrestin-mediated signaling, which can lead to receptor desensitization, internalization, and activation of distinct downstream effectors.

Experimental Protocols

The characterization of this compound as an NK2 receptor antagonist involves two primary types of in vitro assays: radioligand binding assays to determine its affinity for the receptor and functional assays to quantify its ability to block agonist-induced responses.

Radioligand Competitive Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the NK2 receptor.

-

Objective: To determine the binding affinity (Ki or pIC50) of this compound for the NK2 receptor.

-

Materials:

-

Cell membranes prepared from cells expressing the NK2 receptor (e.g., CHO-K1 cells).

-

Radiolabeled NK2 receptor agonist, such as [¹²⁵I][Lys⁵,Tyr(I₂)⁷,MeLeu⁹,Nle¹⁰]neurokinin A-(4-10).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled NK2 receptor agonist.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by the NK2 receptor agonist, NKA.

-

Objective: To determine the functional potency (pA2 or IC50) of this compound as an NK2 receptor antagonist.

-

Materials:

-

Whole cells expressing the NK2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Neurokinin A (NKA) as the agonist.

-

This compound at various concentrations.

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

-

-

Procedure:

-

Culture the cells in a multi-well plate.

-

Load the cells with the calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period.

-

Stimulate the cells with a fixed concentration of NKA (typically the EC80).

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

The inhibitory effect of this compound is determined by the reduction in the NKA-induced fluorescence signal.

-

The IC50 value for the inhibition of the NKA response is calculated. For a competitive antagonist, a Schild analysis can be performed by measuring the rightward shift of the NKA concentration-response curve in the presence of different concentrations of this compound to determine the pA2 value.

-

Experimental Workflow for Antagonist Characterization

The pharmacological characterization of a novel compound like this compound as a receptor antagonist typically follows a logical progression of experiments.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the neurokinin-2 receptor. Its mechanism of action involves the direct blockade of NKA binding, thereby inhibiting the canonical Gq-PLC-IP3-Ca2+ signaling pathway. The quantitative data from both binding and functional assays confirm its high affinity and potency at the NK2 receptor with significant selectivity over other neurokinin receptor subtypes. This in-depth understanding of its mechanism of action is crucial for its application as a research tool and for the development of novel therapeutics targeting the NK2 receptor.

References

GR 94800 TFA: A Potent and Selective NK2 Receptor Antagonist for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GR 94800 TFA is a potent and highly selective peptide antagonist of the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR) predominantly activated by the tachykinin neuropeptide, neurokinin A (NKA).[1][2][3][4][5][6][7] As a member of the tachykinin receptor family, the NK2 receptor is implicated in a variety of physiological and pathophysiological processes, including smooth muscle contraction, inflammation, and nociception.[8] Consequently, selective NK2 receptor antagonists like this compound represent valuable pharmacological tools for investigating the role of the NK2 receptor in these processes and hold therapeutic potential for conditions such as asthma, irritable bowel syndrome (IBS), and other inflammatory disorders.[9][10][11][12] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a discussion of its potential research applications.

Introduction to this compound

GR 94800 is a linear heptapeptide with the structure PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2.[6] The trifluoroacetate (TFA) salt is a common formulation for synthetic peptides, enhancing their stability and solubility. This compound acts as a competitive antagonist at the NK2 receptor, effectively blocking the binding and subsequent signaling of the endogenous ligand, NKA.[1] Its high affinity and selectivity for the NK2 receptor over other tachykinin receptors (NK1 and NK3) make it an invaluable tool for elucidating the specific functions of the NK2 receptor subtype.[1][2][3][4][5][6][7]

Mechanism of Action and Signaling Pathways

The NK2 receptor is a canonical G-protein coupled receptor that primarily signals through the Gq and Gs alpha subunits.[9] Antagonism by this compound competitively inhibits the binding of NKA, thereby preventing the activation of these downstream signaling cascades.

NK2 Receptor Signaling

Upon activation by NKA, the NK2 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. The primary signaling pathways initiated by NK2 receptor activation are:

-

Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is crucial for smooth muscle contraction.[13]

-

Gs Pathway: The NK2 receptor can also couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[9]

-

MAPK/ERK Pathway: Downstream of G-protein activation, the NK2 receptor can also modulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK1/2) pathway, which is involved in cell proliferation and differentiation.[14]

-

NF-κB Pathway: Evidence also suggests a role for the NK2 receptor in activating the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses.[14]

By blocking NKA binding, this compound effectively inhibits these signaling events, leading to the attenuation of NK2 receptor-mediated physiological responses.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been determined in various in vitro preparations. The following tables summarize the available quantitative data.

Table 1: Antagonist Potency of GR 94800 at Tachykinin Receptors

| Receptor | pKB Value | Reference(s) |

| NK2 | 9.6 | [1][2][3][5][6][7] |

| NK1 | 6.4 | [1][2][3][5][6][7] |

| NK3 | 6.0 | [1][2][3][5][6][7] |

pKB is the negative logarithm of the molar concentration of an antagonist that requires a 2-fold increase in the agonist concentration to produce the same response.

Table 2: Functional Antagonist Activity of GR 94800 in Different Tissues

| Tissue | Species | Agonist | pA2 Value | Reference(s) |

| Spinal Cord | Rat | [βAla8]NKA(4-10) | 6.0 ± 0.4 | [6] |

| Spinal Cord | Gerbil | [βAla8]NKA(4-10) | 5.4 ± 0.3 | [6] |

pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates a 2-fold increase in the agonist concentration to elicit the original response. It is a measure of the potency of a competitive antagonist.

Table 3: Comparative Binding Affinities of NK2 Receptor Ligands

| Compound | Tissue/Cell Line | Radioligand | pIC50 / pKi | Reference(s) |

| GR 94800 | Rat Fundus, Colon, Bladder, Vas Deferens | [¹²⁵I][Lys⁵,Tyr(I²)⁷,MeLeu⁹,Nle¹⁰]NKA(4-10) | 8.4 - 9.5 (pIC50) | [15] |

| Neurokinin A | Rat Fundus, Colon, Bladder, Vas Deferens | [¹²⁵I][Lys⁵,Tyr(I²)⁷,MeLeu⁹,Nle¹⁰]NKA(4-10) | High Affinity | [15] |

| Ibodutant | Human Colon Smooth Muscle | [¹²⁵I]NKA | 9.9 (pKi) | [6] |

| Saredutant | Human Colon Smooth Muscle | [¹²⁵I]NKA | 9.2 (pKi) | [6] |

| Nepadutant | Human Colon Smooth Muscle | [¹²⁵I]NKA | 8.4 (pKi) | [6] |

pIC50 is the negative logarithm of the concentration of an unlabeled drug that inhibits 50% of the specific binding of a radioligand. pKi is the negative logarithm of the inhibition constant (Ki), which represents the affinity of the unlabeled drug for the receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the NK2 receptor.

Materials:

-

Cell membranes expressing the NK2 receptor (e.g., from CHO or HEK293 cells)

-

Radioligand: [¹²⁵I]-Neurokinin A or a selective [¹²⁵I]-labeled NK2 agonist

-

This compound (unlabeled competitor)

-

Non-specific binding control: High concentration of unlabeled Neurokinin A

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well plates

-

Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

-

Filtration manifold

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the NK2 receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane suspension.

-

Competition: 50 µL of this compound at various concentrations (e.g., 10⁻¹² M to 10⁻⁵ M), 50 µL of radioligand, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Competitive antagonists discriminate between NK2 tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Animal models of airway inflammation and airway smooth muscle remodelling in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Animal models of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ChemiSCREEN™ Membrane Preparation Recombinant Human NK2 Tachykinin Receptor | HTS144M [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding asthma using animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TNFα enhances force generation in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of the bicyclic peptide tachykinin NK2 receptor antagonist MEN 11420 (nepadutant) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]

- 15. researchgate.net [researchgate.net]

The Role of Tachykinin NK2 Receptors in Neurogenic Inflammation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the tachykinin neurokinin-2 (NK2) receptor's function in neurogenic inflammation. It covers the fundamental signaling pathways, key experimental findings, and detailed methodologies used in the field.

Introduction to Tachykinins and Neurogenic Inflammation

Tachykinins are a family of neuropeptides, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), which are widely distributed throughout the central and peripheral nervous systems.[1][2] They are released from capsaicin-sensitive sensory C-fibers upon stimulation by various agents, triggering a localized inflammatory response known as "neurogenic inflammation".[1][3] This process is characterized by vasodilation, increased microvascular permeability (plasma extravasation), smooth muscle contraction, and the recruitment of inflammatory cells.[1][4][5]

The effects of tachykinins are mediated by three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3. While SP shows the highest affinity for the NK1 receptor, NKA preferentially binds to and activates the NK2 receptor.[6][7][8] The NK2 receptor is critically involved in several components of neurogenic inflammation, particularly smooth muscle contraction and, in certain tissues, plasma extravasation and visceral hypersensitivity.[1][6][9] Understanding the specific role of the NK2 receptor is crucial for developing targeted therapeutics for inflammatory conditions such as asthma, irritable bowel syndrome (IBS), and chronic pain.[9][10][11]

The NK2 Receptor Signaling Pathway

Activation of the NK2 receptor by its primary ligand, NKA, initiates a well-defined intracellular signaling cascade. As a Gq-protein coupled receptor, its activation leads to the stimulation of phospholipase C (PLC).[7][12]

Key Signaling Steps:

-

Ligand Binding: NKA binds to the extracellular domain of the NK2 receptor, inducing a conformational change.[12]

-

Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gq-α subunit stimulates PLC.

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[12][13]

-

Downstream Effects:

The culmination of this cascade is a physiological response specific to the cell type, such as smooth muscle contraction in the airways and gut, or increased vascular permeability.[6]

Quantitative Data on NK2 Receptor Function

Experimental studies have quantified the contribution of NK2 receptors to various aspects of neurogenic inflammation. The following tables summarize key findings from preclinical models.

Table 1: NK2 Receptor-Mediated Vasodilation and Plasma Extravasation

| Tissue | Species | Agonist/Stimulus | Measurement | Result | Antagonist Effect | Reference |

| Knee Joint | Rat | NK2 Agonist ([Nle¹⁰]-NKA₄₋₁₀) | Vasodilation (Voltage Increase) | Normal: 0.46 V increase from 3.38 V baselineInflamed: 1.97 V increase from 6.31 V baseline | Abolished by FK888 (NK1/NK2 antagonist) | [14] |

| Knee Joint | Rat | NK2 Agonist ([Nle¹⁰]-NKA₄₋₁₀) | Plasma Extravasation | Small, significant effect only at high concentration (330 µM) | N/A | [15] |

| Dura Mater | Rat & Guinea Pig | Electrical Trigeminal Stimulation | Plasma Extravasation | No inhibition by SR 48968 (selective NK2 antagonist) | NK1 antagonist GR82334 significantly blocked the response | [16] |

| Lower Airways | Guinea Pig | NK2 Agonist ([β-Ala⁸]NKA₄₋₁₀) | Plasma Extravasation ([¹²⁵I]-Fibrinogen) | Dose-dependent increase in secondary bronchi and intraparenchymal airways | SR 48968 caused dose-dependent inhibition | [17][18] |

| Trachea/Main Bronchi | Guinea Pig | Neurokinin A (NKA) | Plasma Extravasation ([¹²⁵I]-Fibrinogen) | Dose-dependent increase | SR 48968 had no effect; mediated by NK1 receptors | [17][18] |

Table 2: NK2 Receptor Role in Visceral Hypersensitivity

| Model | Species | Stimulus | Measurement | Effect of NK2 Antagonist (MEN 11420) | Reference |

| Basal Sensitivity | Rat | Rectal Distension (RD) | Abdominal Contractions | Dose-dependently reduced response to RD | [19][20] |

| TNBS-induced Inflammation | Rat | Rectal Distension (RD) | Allodynia (threshold lowered to 0.4 ml) | Reduced or suppressed allodynia | [19][20] |

| Restraint Stress | Rat | Rectal Distension (RD) | Allodynia | Reduced (49%) or suppressed allodynia | [19][20] |

Table 3: NK2 Receptor Localization in Human Colon

| Location | Neuronal Soma (% Positive) | Nerve Varicosities (% Positive) | Key Colocalized Neurotransmitters in Varicosities | Reference |

| Myenteric Plexus | 71.8% | 59.8% | VIP (80.9%), NOS (77.9%) | [21] |

| Circular Muscle | N/A | 49.6% | N/A | [21] |

| Longitudinal Muscle | N/A | 45.3% | N/A | [21] |

Key Experimental Protocols

The study of NK2 receptors in neurogenic inflammation relies on specific and reproducible experimental models.

Measurement of Plasma Extravasation

This protocol quantifies the leakage of plasma proteins from blood vessels into the surrounding tissue, a hallmark of inflammation.

Principle: An intravenously injected dye (Evans Blue) or radiolabeled protein (e.g., [¹²⁵I]-albumin) binds to plasma albumin. Following an inflammatory stimulus, the amount of dye or radioactivity that has extravasated into a specific tissue is measured.[22]

Detailed Methodology (Evans Blue Method):

-

Animal Preparation: Anesthetize a rodent (e.g., rat, guinea pig).

-

Dye Injection: Administer Evans Blue dye (e.g., 50 mg/kg) intravenously via a tail or femoral vein. The dye binds to serum albumin.[22]

-

Stimulation: After allowing the dye to circulate (approx. 5-10 minutes), apply the inflammatory stimulus. This can be a local injection of an NK2 agonist, capsaicin, or electrical nerve stimulation.[16][23]

-

Tissue Collection: After a set time (e.g., 20-30 minutes), perfuse the animal with saline to remove intravascular dye. Carefully dissect the tissue of interest (e.g., skin, dura mater, airway segment).

-

Dye Extraction: Incubate the tissue in a solvent (e.g., formamide) at an elevated temperature (e.g., 60°C) for 24 hours to extract the Evans Blue dye.

-

Quantification: Centrifuge the samples and measure the absorbance of the supernatant using a spectrophotometer (at ~620 nm). Compare the readings to a standard curve to determine the amount of extravasated dye (e.g., in µg per mg of tissue).

Assessment of Visceral Hypersensitivity

This model is used to study pain and discomfort originating from internal organs, a key symptom in conditions like IBS where NK2 receptors are implicated.[9][19]

Principle: A balloon is inserted into the rectum or colon of a conscious rat and inflated to various pressures or volumes. The animal's behavioral response (visceromotor response), typically abdominal muscle contractions, is quantified as a measure of visceral sensitivity.[19]

Detailed Methodology (Colorectal Distension in Rats):

-

Animal Preparation: Rats are lightly anesthetized to allow for the insertion of a flexible balloon catheter into the distal colon. Electrodes are implanted into the abdominal musculature to record electromyographic (EMG) activity. Animals are allowed to recover fully.

-

Experimental Setup: The conscious rat is placed in a small, restrictive cage to limit movement. The catheter is connected to a distension control device (barostat).

-

Distension Protocol: The balloon is inflated in stepwise increments of pressure or volume (e.g., 0.4 ml steps from 0 to 1.6 ml).[19][20] Each distension step is maintained for a set duration (e.g., 10-20 seconds) followed by a rest period.

-

Data Acquisition: The number of abdominal contractions (visceromotor response) is counted visually or the EMG signal is recorded and quantified during each distension period.

-

Pharmacological Intervention: To test the role of NK2 receptors, a selective antagonist (e.g., MEN 11420) is administered intravenously before the distension protocol begins.[19][20] The resulting changes in the pressure/volume-response curve are analyzed.

Logical Relationships in Neurogenic Inflammation

The NK2 receptor acts in concert with other tachykinin receptors, primarily the NK1 receptor, to orchestrate the full spectrum of neurogenic inflammation. Their roles can be distinct or overlapping depending on the tissue.

-

Sensory Nerve Activation: A noxious stimulus (chemical, thermal, mechanical) activates C-fiber terminals.

-

Tachykinin Release: Both SP and NKA are co-released from these nerve endings.[1][24]

-

Receptor Activation & Effects:

-

SP -> NK1 Receptor: This interaction is the primary driver of plasma extravasation and vasodilation in many tissues, acting on vascular endothelial cells.[1][24][25]

-

NKA -> NK2 Receptor: This pathway is the main mediator of smooth muscle contraction (bronchoconstriction, gut motility).[1][24] In some tissues, like the guinea pig lower airways, it also contributes significantly to plasma extravasation.[17][18]

-

Crosstalk: There is evidence of receptor crosstalk and heterodimerization, where NK2 receptors can negatively modulate NK1 receptor signaling.[26]

-

Conclusion and Future Directions

The tachykinin NK2 receptor is a key component of the neurogenic inflammatory response. Its activation by NKA predominantly drives smooth muscle contraction and contributes to visceral hypersensitivity, with a more variable role in plasma extravasation that appears to be tissue- and species-specific. The development of selective NK2 receptor antagonists has been a major focus for treating diseases with a neurogenic inflammatory component, such as asthma and IBS.[9][11]

While preclinical data are robust, the translation to clinical efficacy has been challenging. Future research should focus on:

-

Receptor Heterodimerization: Investigating the interplay between NK1 and NK2 receptors and how their potential dimerization affects signaling and physiological outcomes.[26]

-

Tissue-Specific Expression: A deeper understanding of the differential expression and function of NK2 receptors in healthy versus diseased tissues.

-

Biased Agonism: Exploring whether different ligands can bias the NK2 receptor to signal through specific downstream pathways, offering a more refined therapeutic approach.

This guide provides a foundational understanding of the NK2 receptor's role, offering a platform for further research and drug development in the field of neuro-inflammation.

References

- 1. Role of tachykinin NK2-receptor activation in the allergen-induced late asthmatic reaction, airway hyperreactivity and airway inflammatory cell influx in conscious, unrestrained guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 3. Substance P - Wikipedia [en.wikipedia.org]

- 4. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]

- 6. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurokinin-2 Receptor, NK2 R, Tachykinin receptor 1, TAC1R, Substance K receptor or SP K antibody [neuromics.com]

- 8. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Airway inflammation and tachykinins: prospects for the development of tachykinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are NK2R antagonists and how do they work? [synapse.patsnap.com]

- 12. What are NK2R agonists and how do they work? [synapse.patsnap.com]

- 13. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Characterization of tachykinin receptors mediating plasma extravasation and vasodilatation in normal and acutely inflamed knee joints of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Specific neurokinin receptors mediate plasma extravasation in the rat knee joint - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigation of the role of tachykinin NK1, NK2 receptors and CGRP receptors in neurogenic plasma protein extravasation in dura mater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NK2 receptors mediate plasma extravasation in guinea-pig lower airways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neurokinin receptors subserving plasma extravasation in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Role of tachykinin NK2 receptors in normal and altered rectal sensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. role-of-tachykinin-nk2-receptors-in-normal-and-altered-rectal-sensitivity-in-rats - Ask this paper | Bohrium [bohrium.com]

- 21. Qualitative and quantitative analysis of tachykinin NK2 receptors in chemically defined human colonic neuronal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. jneurosci.org [jneurosci.org]

- 24. Role of tachykinins in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. neurokinin-receptor-antagonists - Ask this paper | Bohrium [bohrium.com]

- 26. researchgate.net [researchgate.net]

GR 94800 TFA: A Technical Guide for Respiratory Tract Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 94800 TFA is a potent and highly selective peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Tachykinins, particularly neurokinin A (NKA), are neuropeptides implicated in the pathophysiology of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). They mediate a range of effects including bronchoconstriction, airway hyperresponsiveness, and neurogenic inflammation. This technical guide provides an in-depth overview of this compound as a key research tool for investigating the role of the NK2 receptor in respiratory tract pharmacology. It includes a summary of its pharmacological properties, detailed experimental protocols for its use in both in vitro and in vivo models, and a schematic of the NK2 receptor signaling pathway. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of respiratory science.

Introduction to this compound and the Tachykinin NK2 Receptor

Tachykinin NK2 receptors are predominantly located on the smooth muscle of the respiratory, gastrointestinal, and genitourinary tracts.[1] The endogenous ligand for the NK2 receptor is neurokinin A (NKA), a neuropeptide released from sensory nerve endings in the airways.[2] Activation of NK2 receptors in the respiratory tract leads to potent bronchoconstriction, a key feature of asthma.[1][2] Consequently, NK2 receptor antagonists have been a focus of research for the development of novel therapies for obstructive airway diseases.

This compound is a selective and high-affinity peptide antagonist for the NK2 receptor. Its utility in respiratory pharmacology lies in its ability to specifically block the effects of NKA, allowing for the elucidation of the physiological and pathological roles of the NK2 receptor in the airways.

Pharmacological Profile of this compound

The selectivity and potency of this compound have been determined through radioligand binding assays. These studies have established its high affinity for the NK2 receptor with significantly lower affinity for the NK1 and NK3 receptor subtypes.

| Receptor Subtype | pKB Value |

| NK2 | 9.6 [3] |

| NK1 | 6.4[3] |

| NK3 | 6.0[3] |

| Table 1: Receptor Binding Affinity of this compound. |

In functional assays, GR 94800 has been shown to effectively antagonize NK2 receptor-mediated responses. For instance, in studies using electrical field stimulation (EFS) to induce tachykinin release, GR 94800 at a concentration of 1 µM significantly reduced the resulting smooth muscle contraction.[3]

Tachykinin NK2 Receptor Signaling Pathway

The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon binding of an agonist such as NKA, a conformational change in the receptor activates the associated G-protein, initiating a downstream signaling cascade.

Experimental Protocols for Studying this compound in Respiratory Pharmacology

In Vitro Model: Isolated Guinea Pig Tracheal Ring Assay

This assay is a classic method to assess the bronchoconstrictor and bronchodilator properties of compounds on airway smooth muscle.

Objective: To determine the antagonist effect of this compound on NKA-induced contraction of guinea pig tracheal smooth muscle.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400 g)

-

Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1)[3]

-

Neurokinin A (NKA)

-

This compound

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Humanely euthanize a guinea pig and excise the trachea.

-

Carefully clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.[1]

-

Suspend each tracheal ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and continuously gassed with carbogen.[3]

-

Apply an optimal resting tension of 1.0-1.5 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15-20 minutes.[3]

-

After equilibration, induce a submaximal contraction with an appropriate agonist (e.g., histamine or carbachol) to verify tissue viability. Wash the tissues and allow them to return to baseline.

-

To determine the antagonist effect, pre-incubate the tracheal rings with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 30 minutes).

-

Generate a cumulative concentration-response curve to NKA.

-

Record the contractile responses and calculate the pA2 value for this compound to quantify its antagonist potency.

In Vivo Model: NKA-Induced Airway Hyperresponsiveness in Guinea Pigs

This model is used to assess the ability of this compound to inhibit bronchoconstriction and airway hyperresponsiveness in a living animal.

Objective: To evaluate the in vivo efficacy of this compound in antagonizing NKA-induced airway hyperresponsiveness.

Materials:

-

Male Dunkin-Hartley guinea pigs (350-450 g)

-

Anesthetic (e.g., urethane)

-

Tracheal cannula

-

Ventilator

-

Aerosol delivery system

-

Neurokinin A (NKA)

-

This compound

-

Vehicle for this compound (e.g., saline, DMSO)

-

System for measuring lung function (e.g., whole-body plethysmography or direct measurement of pulmonary resistance and dynamic compliance)

Procedure:

-

Anesthetize the guinea pig and insert a tracheal cannula.

-

Mechanically ventilate the animal.

-

Administer this compound or vehicle via a suitable route (e.g., intravenous, intraperitoneal, or aerosol). The choice of vehicle and route will depend on the physicochemical properties of the compound and the experimental design.

-

After a predetermined pretreatment time, challenge the animal with aerosolized NKA.

-

Measure changes in lung function parameters (e.g., pulmonary resistance, dynamic compliance) before and after NKA challenge.

-

Construct dose-response curves for this compound to determine its inhibitory effect on NKA-induced airway hyperresponsiveness.

Assessment of Airway Inflammation: Bronchoalveolar Lavage (BAL)

This procedure allows for the collection of cells and fluid from the lower respiratory tract to assess inflammation.

Objective: To determine the effect of this compound on NKA-induced inflammatory cell influx into the airways.

Materials:

-

Anesthetized guinea pigs from the in vivo study

-

Tracheal cannula

-

Phosphate-buffered saline (PBS), sterile and cold

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Microscope slides and stains (e.g., Wright-Giemsa)

Procedure:

-

Following the measurement of airway hyperresponsiveness, keep the animal anesthetized.

-

Perform a bronchoalveolar lavage by instilling and withdrawing a known volume of cold, sterile PBS through the tracheal cannula. Repeat this process several times.

-

Pool the collected BAL fluid (BALF).

-

Centrifuge the BALF to pellet the cells.

-

Resuspend the cell pellet in a known volume of PBS.

-

Determine the total cell count using a hemocytometer or automated cell counter.

-

Prepare cytospin slides and stain them to perform a differential cell count (identifying macrophages, neutrophils, eosinophils, and lymphocytes).

-

Analyze the cell counts to determine if this compound treatment altered the inflammatory cell profile in response to NKA challenge.

Data Presentation and Interpretation

All quantitative data from the described experiments should be summarized in tables for clear comparison.

| Treatment Group | NKA EC50 (nM) | pA2 of this compound |

| Vehicle | [Insert Value] | N/A |

| This compound | [Insert Value] | [Insert Value] |

| Table 2: Example Data Table for Isolated Tracheal Ring Assay. |

| Treatment Group | Dose of this compound | % Inhibition of NKA-induced Bronchoconstriction |

| Vehicle | N/A | [Insert Value] |

| This compound | [Dose 1] | [Insert Value] |

| This compound | [Dose 2] | [Insert Value] |

| This compound | [Dose 3] | [Insert Value] |

| Table 3: Example Data Table for In Vivo Airway Hyperresponsiveness Study. |

| Treatment Group | Total Cells (x10^4/mL) | Eosinophils (%) | Neutrophils (%) |

| Vehicle | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] |

| Table 4: Example Data Table for Bronchoalveolar Lavage Fluid Analysis. |

Conclusion

This compound is an invaluable pharmacological tool for investigating the role of the tachykinin NK2 receptor in the complex mechanisms of respiratory diseases. Its high potency and selectivity allow for precise interrogation of this pathway. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize this compound in their studies of respiratory tract pharmacology. Further research with this and similar compounds will continue to enhance our understanding of neurogenic inflammation in the airways and may lead to the development of novel therapeutic strategies for asthma and other respiratory disorders.

References

- 1. Pharmacologic evaluation of neurokinin-2 receptor antagonists in the guinea pig respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | NK2 Antagonist | MCE [medchemexpress.cn]

Investigating Gastrointestinal Motility with GR 94800 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 94800 TFA is a potent and highly selective peptide antagonist of the neurokinin-2 (NK2) receptor. Tachykinin NK2 receptors are pivotal in modulating various functions within the gastrointestinal (GI) tract, including smooth muscle contraction, secretion, and inflammatory responses. The endogenous ligand for the NK2 receptor, neurokinin A (NKA), is a key neurotransmitter in the enteric nervous system. By blocking the action of NKA at these receptors, this compound serves as a valuable pharmacological tool for elucidating the role of the NK2 receptor in both normal and pathophysiological GI motility. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and signaling pathways associated with the use of this compound in gastrointestinal motility research.

Core Principles: The Role of NK2 Receptors in Gastrointestinal Motility

The tachykinin family of neuropeptides, which includes Substance P, Neurokinin A (NKA), and Neurokinin B, plays a significant role in regulating gut function.[1] These peptides exert their effects by binding to three distinct G-protein coupled receptors: NK1, NK2, and NK3. In the gastrointestinal tract, NK2 receptors are predominantly located on smooth muscle cells and enteric neurons.[2][3]

Activation of NK2 receptors by NKA can lead to both excitatory and inhibitory effects on intestinal motility.[2][4] The excitatory response is often characterized by direct smooth muscle contraction, while inhibitory effects can be mediated through the activation of inhibitory neurons within the enteric nervous system.[2] The dual nature of NK2 receptor-mediated effects underscores the complexity of tachykinin signaling in the gut and highlights the importance of using selective antagonists like this compound to dissect these pathways.

Quantitative Data on the Effects of this compound

The following table summarizes the key quantitative data regarding the pharmacological profile of this compound.

| Parameter | Value | Receptor Target(s) | Notes |

| pKb | 9.6 | NK2 | The pKb value indicates the negative logarithm of the antagonist's dissociation constant, with a higher value signifying greater binding affinity. |

| pKb | 6.4 | NK1 | Demonstrates significantly lower affinity for the NK1 receptor compared to the NK2 receptor, highlighting its selectivity. |

| pKb | 6.0 | NK3 | Shows minimal affinity for the NK3 receptor, further confirming its selectivity for the NK2 receptor. |

This data is compiled from commercially available product information.

Experimental Protocols

In Vitro Analysis of Intestinal Smooth Muscle Contraction

This protocol describes a standard organ bath assay to evaluate the effect of this compound on NKA-induced contractions in isolated intestinal tissue.

Materials:

-

Isolated segment of animal intestine (e.g., guinea pig ileum, rat colon)

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

This compound

-

Neurokinin A (NKA)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved ethical protocols.

-

Carefully dissect a segment of the desired intestinal region (e.g., 2-3 cm of terminal ileum).

-

Gently flush the lumen with Krebs-Henseleit solution to remove contents.

-

Suspend the tissue segment in an organ bath containing oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at 37°C. One end of the tissue should be fixed to a stationary hook, and the other end connected to an isometric force transducer.

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with regular changes of the bathing solution.

-

-

Experimental Protocol:

-

Record a stable baseline of spontaneous contractile activity.

-

To elicit a contractile response, add a submaximal concentration of NKA (e.g., 10-100 nM) to the organ bath and record the resulting contraction until a plateau is reached.

-

Wash the tissue with fresh Krebs-Henseleit solution until the contractile activity returns to baseline.

-

Incubate the tissue with a desired concentration of this compound for a predetermined period (e.g., 20-30 minutes).

-

Following incubation, re-introduce the same concentration of NKA to the organ bath in the presence of this compound and record the contractile response.

-

Repeat this process with a range of this compound concentrations to generate a dose-response curve.

-

-

Data Analysis:

-

Measure the amplitude and frequency of contractions.

-

Calculate the percentage inhibition of the NKA-induced contraction by this compound at each concentration.

-

Determine the IC50 value of this compound, which is the concentration of the antagonist that produces 50% inhibition of the maximal NKA-induced response.

-

In Vivo Assessment of Gastrointestinal Transit

This protocol outlines a method to assess the effect of this compound on gastrointestinal transit time in a rodent model.

Materials:

-

Rodents (e.g., mice or rats)

-

This compound

-

Vehicle control (e.g., saline)

-

Non-absorbable marker (e.g., charcoal meal, carmine red)

-

Gavage needles

Procedure:

-

Animal Preparation:

-

Fast the animals overnight with free access to water.

-

Divide the animals into experimental groups (e.g., vehicle control, different doses of this compound).

-

-

Drug Administration:

-

Administer this compound or vehicle to the respective groups via a suitable route (e.g., intraperitoneal or intravenous injection). The timing of administration should be determined based on the pharmacokinetic profile of the compound.

-

-

Marker Administration:

-

At a set time after drug administration, orally administer a non-absorbable marker to each animal using a gavage needle.

-

-

Transit Measurement:

-

Euthanize the animals at a predetermined time point after marker administration.

-

Carefully dissect the entire gastrointestinal tract, from the stomach to the distal colon.

-

Measure the total length of the small intestine.

-

Measure the distance traveled by the leading edge of the marker from the pylorus.

-

Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.

-

-

Data Analysis:

-

Compare the mean gastrointestinal transit percentage between the control and this compound-treated groups.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences.

-

Signaling Pathways and Experimental Workflows

NK2 Receptor Signaling Pathway in Gastrointestinal Smooth Muscle

The following diagram illustrates the proposed signaling cascade initiated by the activation of the NK2 receptor in a gastrointestinal smooth muscle cell and its inhibition by this compound.

Caption: NK2 receptor signaling cascade in GI smooth muscle.

Experimental Workflow for In Vitro Motility Studies

This diagram outlines the logical flow of an in vitro experiment designed to assess the antagonistic properties of this compound.

Caption: Workflow for in vitro organ bath experiments.

Conclusion

This compound is a powerful and selective tool for investigating the complex role of the NK2 receptor in gastrointestinal motility. Its high affinity and selectivity make it an ideal antagonist for both in vitro and in vivo studies. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust studies aimed at understanding the physiological and pathophysiological significance of NK2 receptor signaling in the gut. Further research utilizing this compound will undoubtedly contribute to a more comprehensive understanding of gastrointestinal motility and may pave the way for novel therapeutic interventions for motility disorders.

References

- 1. Tachykinins and tachykinin receptors in the gut, with special reference to NK2 receptors in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tachykinin NK2 receptors and enhancement of cholinergic transmission in the inflamed rat colon: an in vivo motility study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

GR 94800 TFA supplier and purchasing information

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on GR 94800 TFA, a potent and selective antagonist for the neurokinin-2 (NK2) receptor. This document consolidates supplier and purchasing information, key technical data, relevant signaling pathways, and adaptable experimental protocols to facilitate its use in research and drug development.

Core Compound Information

This compound is a peptide antagonist with high affinity and selectivity for the NK2 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes.[1] Its utility in research is primarily centered on the modulation of NK2 receptor-mediated signaling, making it a valuable tool for studying inflammation, smooth muscle contraction, and nociception.

Supplier and Purchasing Information

A summary of suppliers for this compound is provided below. Pricing and availability are subject to change and should be verified with the respective suppliers.

| Supplier | Product Name | Catalog Number | Quantity | Price (EUR) |

| Snowformatics | This compound | b8787-5 | 5mg | 400.00[2] |

| Snowformatics | This compound | b8787-10 | 10mg | 600.00[3] |

| DC Chemicals | This compound | DC41715 | Request Quote | Request Quote |

Technical Data

This compound's primary mechanism of action is the competitive antagonism of the NK2 receptor.

| Property | Value | Source |

| Target | Neurokinin-2 (NK2) Receptor | [1] |

| pKb for NK2 Receptor | 9.6 | [1] |

| pKb for NK1 Receptor | 6.4 | [1] |

| pKb for NK3 Receptor | 6.0 | [1] |

| Storage Temperature | -20°C | [2][3] |

| Stock Solution Preparation | Can be prepared in ethanol. | [4] |

Signaling Pathways

The NK2 receptor, upon activation by its endogenous ligand neurokinin A (NKA), primarily signals through the Gαq pathway. This initiates a cascade of intracellular events culminating in various cellular responses. This compound, as an antagonist, blocks these downstream effects.

Caption: NK2 Receptor Signaling Pathway.

Experimental Protocols

While a specific, detailed protocol for every application of this compound is not available, the following are adaptable methodologies for key experiments to characterize its antagonist activity.

In Vitro Smooth Muscle Contraction Assay

This protocol is based on the cited use of GR 94800 in guinea-pig ileum circular muscle preparations[5].

Objective: To assess the inhibitory effect of this compound on capsaicin-induced smooth muscle contractions.

Materials:

-

Guinea-pig ileum

-

Organ bath setup with physiological saline solution (e.g., Krebs-Henseleit solution)

-

Capsaicin

-

This compound

-

Ruthenium red (optional, to overcome desensitization)

-

Atropine (optional, to study non-cholinergic responses)

-

Data acquisition system to measure muscle tension

Procedure:

-

Prepare strips of guinea-pig ileum circular muscle and mount them in an organ bath containing physiological saline solution, gassed with 95% O2 / 5% CO2 and maintained at 37°C.

-

Allow the tissue to equilibrate under a resting tension.

-

To overcome desensitization to capsaicin, a protocol with ruthenium red can be employed[5].

-

Induce muscle contraction by adding a known concentration of capsaicin (e.g., 10⁻⁶ M) to the organ bath.

-

Record the contractile response.

-

Wash the tissue thoroughly with the physiological saline solution.

-

Incubate the tissue with this compound (e.g., 10⁻⁶ M) for a sufficient period to allow for receptor binding.

-

Re-challenge the tissue with the same concentration of capsaicin in the presence of this compound.

-

Record the contractile response and compare it to the response in the absence of the antagonist. A significant reduction in contraction indicates NK2 receptor antagonism[5].

Intracellular Calcium Mobilization Assay

This is a general protocol to measure the effect of this compound on NK2 receptor-mediated intracellular calcium release.

Caption: Intracellular Calcium Assay Workflow.

Materials:

-

A cell line endogenously or recombinantly expressing the NK2 receptor (e.g., CHO-K1 or HEK293 cells)

-

Cell culture medium and supplements

-

A fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

-

This compound

-

Neurokinin A (NKA) as the agonist

-

A fluorescence plate reader with injection capabilities

Procedure:

-

Seed the NK2R-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove any excess extracellular dye.

-

Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a defined period.

-

Use a fluorescence plate reader to measure the baseline fluorescence.

-

Inject a solution of NKA to stimulate the cells and immediately begin recording the fluorescence intensity over time.

-

Analyze the data by calculating the change in fluorescence, which corresponds to the intracellular calcium concentration. The inhibitory effect of this compound can be quantified by comparing the response in treated versus untreated wells.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines a general method to assess the impact of this compound on the downstream signaling of the NK2 receptor, specifically the phosphorylation of ERK1/2.

Caption: ERK1/2 Phosphorylation Western Blot Workflow.

Materials:

-

NK2R-expressing cells

-

Cell culture reagents

-

This compound

-

Neurokinin A (NKA)

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay reagents (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture NK2R-expressing cells and serum-starve them overnight to reduce basal ERK1/2 phosphorylation.

-

Pre-treat the cells with various concentrations of this compound or vehicle.

-

Stimulate the cells with NKA for a predetermined time (e.g., 5-15 minutes).

-

Lyse the cells and collect the protein lysates.

-

Quantify the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities to determine the ratio of phosphorylated ERK1/2 to total ERK1/2. A decrease in this ratio in the presence of this compound indicates antagonism of the NK2 receptor signaling pathway.

References

- 1. This compound|CAS 0|DC Chemicals [dcchemicals.com]

- 2. This compound - 5mg | Snowformatics [snowformatics.com]

- 3. This compound - 10mg | Snowformatics [snowformatics.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Tachykinin NK1 and NK2 receptors mediate atropine-resistant ileal circular muscle contractions evoked by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

The TFA Salt Form of GR 94800: A Technical Guide for Researchers

An In-depth Examination of a Potent and Selective Tachykinin NK2 Receptor Antagonist

This technical guide provides a comprehensive overview of the trifluoroacetic acid (TFA) salt form of GR 94800, a potent and selective antagonist of the tachykinin NK2 receptor.[1] Developed for research in pharmacology and drug development, GR 94800 serves as a critical tool for investigating the physiological and pathological roles of NK2 receptors. This document outlines the chemical properties, biological activity, and relevant experimental procedures for the utilization of GR 94800 TFA salt in a laboratory setting.

Core Compound Information

GR 94800 is a synthetic heptapeptide with the sequence PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2. The trifluoroacetate (TFA) salt form is a common consequence of the solid-phase peptide synthesis and purification methods used in its preparation. TFA is utilized as a cleavage agent and an ion-pairing agent during HPLC purification.[1] While essential for synthesis, the presence of the TFA counter-ion may influence the peptide's physicochemical properties and biological activity.

Table 1: Physicochemical Properties of this compound Salt

| Property | Value | Source |

| Sequence | PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 | Inferred from Synthesis |

| Molecular Formula | C49H61N9O8 (Free Base) | Calculated |

| Molecular Weight | 904.08 g/mol (Free Base) | Calculated |

| Salt Form | Trifluoroacetate (TFA) | Common for synthetic peptides |

| Solubility | Specific quantitative data for the TFA salt is not readily available in public literature. Generally, peptide TFA salts are soluble in water and polar organic solvents. | General Knowledge |

| pKa | Specific quantitative data for the TFA salt is not readily available in public literature. The pKa of trifluoroacetic acid is approximately 0.5. | General Knowledge |

| Melting Point | Specific quantitative data for the TFA salt is not readily available in public literature. | Not Available |

Biological Activity and Mechanism of Action

GR 94800 is a highly potent and selective competitive antagonist of the tachykinin NK2 receptor. Tachykinin receptors are G-protein coupled receptors (GPCRs) that are activated by neuropeptides such as Neurokinin A (NKA), Neurokinin B (NKB), and Substance P (SP). The NK2 receptor is primarily associated with Gq/11 and Gs G-proteins. Activation of the NK2 receptor leads to the stimulation of phospholipase C, which in turn mobilizes intracellular calcium, and can also modulate cyclic AMP (cAMP) levels.

Table 2: Biological Activity of GR 94800

| Parameter | Receptor | Value (pKB) | Species | Reference |

| Antagonist Activity | NK2 | 9.6 | Not Specified | [1] |

| Antagonist Activity | NK1 | 6.4 | Not Specified | [1] |

| Antagonist Activity | NK3 | 6.0 | Not Specified | [1] |

The high pKB value for the NK2 receptor indicates a strong binding affinity and potent antagonism. The significantly lower pKB values for NK1 and NK3 receptors demonstrate the high selectivity of GR 94800 for the NK2 receptor subtype.

Signaling Pathway of the Tachykinin NK2 Receptor

The following diagram illustrates the general signaling pathway of the tachykinin NK2 receptor, which is antagonized by GR 94800.

Caption: NK2 Receptor Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and biological evaluation of this compound salt, based on standard laboratory practices for peptide chemistry and pharmacology.

Synthesis and Purification

GR 94800 is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).

Synthesis Workflow

Caption: Solid-Phase Synthesis Workflow for GR 94800.

Protocol:

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids in the order: Fmoc-Nle-OH, Fmoc-Pro-OH, Fmoc-Pro-OH, Fmoc-D-Pro-OH, Fmoc-Phe-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Ala-OH, Fmoc-Ala-OH. Use a standard coupling reagent such as HBTU/HOBt in the presence of a base like DIEA in DMF.

-

Fmoc Deprotection: After each coupling, remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

-

N-terminal Capping: Following the final deprotection of the N-terminal Alanine, cap the peptide with a benzoyl group using benzoic anhydride.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

-

Final Product: Lyophilize the pure fractions to obtain GR 94800 as a white, fluffy TFA salt.

NK2 Receptor Binding Assay

The antagonist activity of GR 94800 is determined using a competitive radioligand binding assay.

Binding Assay Workflow

Caption: NK2 Receptor Binding Assay Workflow.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NK2 receptor.

-

Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.

-

Radioligand: Use a radiolabeled NK2 receptor agonist, such as [¹²⁵I]-Neurokinin A.

-

Assay Procedure:

-

In a 96-well plate, add cell membranes, [¹²⁵I]-NKA (at a concentration close to its Kd), and varying concentrations of GR 94800.

-

For total binding, add vehicle instead of GR 94800.

-

For non-specific binding, add a high concentration of a non-radiolabeled NK2 agonist.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

-

Termination and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the GR 94800 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

-

Calculate the pKB value using the Cheng-Prusoff equation.

-

Functional Antagonism Assay (Calcium Flux)

The functional antagonist activity of GR 94800 can be assessed by its ability to inhibit agonist-induced intracellular calcium mobilization.

Calcium Flux Assay Workflow

Caption: Calcium Flux Functional Assay Workflow.

Protocol:

-

Cell Preparation: Plate cells expressing the NK2 receptor in a 96-well plate and allow them to adhere.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of GR 94800 for a defined period.

-

Agonist Stimulation: Add a fixed concentration of Neurokinin A (typically at its EC₈₀) to stimulate the calcium flux.

-

Signal Detection: Measure the fluorescence intensity immediately after agonist addition using a fluorescence plate reader.

-

Data Analysis: Determine the inhibitory effect of GR 94800 on the NKA-induced calcium response and calculate the IC₅₀ value.

Conclusion

GR 94800, in its TFA salt form, is a valuable pharmacological tool for the study of the tachykinin NK2 receptor. Its high potency and selectivity make it an ideal antagonist for in vitro and in vivo investigations. Researchers should be mindful of the potential effects of the TFA counter-ion on experimental results and consider salt exchange procedures if necessary for their specific application. The protocols and data presented in this guide provide a solid foundation for the effective use of GR 94800 in advancing our understanding of NK2 receptor biology.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to GR 94800 TFA: Safety, Handling, and Biological Activity

This guide provides a comprehensive overview of this compound, a potent and selective neurokinin-2 (NK2) receptor antagonist. Due to the limited availability of a specific Safety Data Sheet (SDS) for the conjugated peptide, this document focuses on the well-documented hazards and handling precautions associated with Trifluoroacetic Acid (TFA), the counter-ion present in this compound. The biological context of GR 94800 is also provided to support its application in research and development.

Chemical and Biological Identity

GR 94800 is a peptide-based antagonist of the tachykinin NK2 receptor. It is supplied as a trifluoroacetate (TFA) salt, which aids in its solubility and stability.

Biological Activity

GR 94800 is a potent and selective antagonist for the NK2 receptor, exhibiting significantly lower affinity for NK1 and NK3 receptors.[1][2][3] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of the NK2 receptor signaling pathway.

Table 1: Receptor Binding Affinity of GR 94800

| Receptor | pKB Value |

| NK2 | 9.6[1][2][3] |

| NK1 | 6.4[1][2][3] |

| NK3 | 6.0[1][2][3] |

pKB is the negative logarithm of the dissociation constant of an antagonist, indicating its binding affinity. A higher value signifies greater potency.

Safety Data and Hazards

The primary safety concerns when handling this compound stem from the properties of Trifluoroacetic Acid. TFA is a strong, corrosive acid that requires careful handling to prevent exposure.[4][5]

Hazard Identification

-

Acute Toxicity: Toxic if swallowed or inhaled and harmful in contact with skin.[2]

-

Corrosivity: Causes severe skin burns and serious eye damage.[2][5][6] Vapors are highly irritating to the respiratory tract.[4]

-

Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[2]

Physical and Chemical Properties of Trifluoroacetic Acid

The following table summarizes the key physical and chemical properties of TFA.

Table 2: Physical and Chemical Properties of TFA

| Property | Value |

| Appearance | Colorless, fuming liquid[7] |

| Odor | Sharp, pungent[4] |

| CAS Number | 76-05-1 |

| Molecular Formula | C2HF3O2 |

| Molecular Weight | 114.02 g/mol |

| Boiling Point | 72 °C (162 °F)[4] |

| Melting Point | -15 °C (5 °F)[4] |

| Vapor Pressure | 107 mmHg at 25 °C[4] |

| Vapor Density | 3.9 (Air = 1.0)[4] |

| Solubility | Miscible with water[4] |

| Flammability | Non-combustible[4] |

Handling and Storage Precautions

Strict adherence to safety protocols is mandatory when working with this compound.

Engineering Controls

-

All work with this compound, especially when handling the solid compound or preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[5][6][8]

-

Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required for handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection | Specification |

| Eye/Face | Chemical safety splash goggles and a face shield.[2] |

| Skin | A lab coat, long pants, and closed-toe shoes are mandatory.[5] For high-volume applications, heavy-duty gloves (e.g., butyl rubber, Viton) are recommended.[8] For low-volume applications, double gloving with nitrile gloves is advised.[5] |

| Respiratory | If working outside of a fume hood is unavoidable, a full-face respirator with an appropriate acid gas cartridge is required. A respiratory protection analysis should be performed by an environmental health and safety professional.[8] |

Storage

-

Store this compound in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed to prevent the release of corrosive TFA fumes, which can damage labels and other materials in the storage area.[4]

-

Store in an acid-resistant cabinet, away from incompatible materials such as bases, oxidizing agents, and metals.[4][6]

Experimental Protocols and Workflows

While specific experimental protocols will vary, the following provides a generalized workflow for the safe handling of potent peptide antagonists like this compound.

General Workflow for Handling this compound

This workflow outlines the critical safety steps from receipt of the compound to its final use and disposal.

Caption: Generalized workflow for the safe handling of this compound.

First-Aid Measures

Immediate action is critical in the event of exposure.

Table 4: First-Aid Procedures for TFA Exposure

| Exposure Route | First-Aid Instructions |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][6] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. A safety shower should be used if the contact area is large. Seek immediate medical attention.[4][5] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][5] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |

Signaling Pathway and Mechanism of Action

GR 94800 exerts its effects by blocking the action of Neurokinin A (NKA) at the NK2 receptor, a G-protein coupled receptor (GPCR).

NK2 Receptor Antagonism

The following diagram illustrates the antagonistic action of GR 94800 on the NK2 receptor signaling pathway.

Caption: GR 94800 blocks Neurokinin A binding to the NK2 receptor.

Spill and Waste Disposal

Spill Response

-

Small Spills: For small spills within a chemical fume hood, carefully neutralize with a suitable agent like sodium carbonate. Absorb the residue with an inert material (e.g., vermiculite, sand), place it in a sealed container, and label it for hazardous waste disposal.[4]

-

Large Spills: In the event of a large spill, evacuate the laboratory immediately and alert others. Contact your institution's emergency response team. Do not attempt to clean up a large spill without appropriate training and equipment.

Waste Disposal

-

All waste materials containing this compound, including empty containers and contaminated PPE, must be disposed of as hazardous waste.[5]

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[6]

This guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a thorough review of a specific Safety Data Sheet for Trifluoroacetic Acid and adherence to all institutional safety policies. Always perform a risk assessment before beginning any new experimental procedure.

References

- 1. This compound | NK2 Antagonist | MCE [medchemexpress.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]

- 5. amherst.edu [amherst.edu]

- 6. fishersci.com [fishersci.com]

- 7. ehs.washington.edu [ehs.washington.edu]

- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

GR 94800 TFA: A Technical Review of a Potent and Selective NK2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 94800 TFA is a potent and selective peptide antagonist of the neurokinin-2 (NK2) receptor, a G-protein coupled receptor involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. This technical guide provides a comprehensive review of the research applications of this compound, focusing on its pharmacological profile, experimental utility, and the signaling pathways it modulates. All quantitative data has been summarized into structured tables, and detailed methodologies for key experiments are provided to facilitate replication and further investigation.